N-Methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with appropriate aldehydes or ketones. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-Methylbenzamide: A structurally similar compound with different functional groups.
5-Amino-pyrazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
N-Methyl-5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
87410-86-4 |
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Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
N-methyl-5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3S/c1-8-3-5-9(6-4-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
AHASXIMGHJZHNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(S2)NC |
Origin of Product |
United States |
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